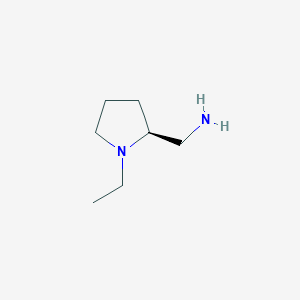

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(2S)-1-ethylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBEYYLYRXYCG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349185 | |

| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22795-99-9 | |

| Record name | (2S)-1-Ethyl-2-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Pyrrolidine Derivatives in Organic Synthesis

The significance of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is best understood within the broader history of its parent structure, the pyrrolidine (B122466) ring. This five-membered nitrogen-containing heterocycle is a ubiquitous structural motif in chemistry and biology. wikipedia.orgnih.gov

The pyrrolidine ring is present in a vast array of natural products, including many alkaloids like nicotine and hygrine, and is the core structure of the proteinogenic amino acid proline. wikipedia.orgnih.gov The natural availability of chiral pyrrolidine derivatives, particularly proline, has made them a cornerstone of the "chiral pool," providing readily accessible starting materials for complex synthesis. nih.govrsc.org

Historically, the development of synthetic methodologies involving pyrrolidines has been crucial for the advancement of organic chemistry. Proline and its derivatives, for instance, were among the first molecules to be widely recognized as efficient and versatile organocatalysts. nih.govrsc.org These catalysts operate via enamine and iminium intermediates to promote a variety of asymmetric reactions. acs.org This established the pyrrolidine scaffold as a privileged structure in the design of catalysts and ligands, paving the way for the development and application of more specialized derivatives like this compound. nih.gov

S 2 Aminomethyl 1 Ethylpyrrolidine As a Chiral Building Block in Organic Synthesis

Antipsychotics

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a crucial intermediate in the synthesis of Levosulpiride. chemicalbook.comwikipedia.orgnih.gov Levosulpiride is the therapeutically active (S)-enantiomer of the antipsychotic and prokinetic agent sulpiride. drugs.commedindia.net It functions as a selective dopamine (B1211576) D₂ receptor antagonist and is used to treat a variety of conditions, including psychosis, depression, dyspepsia, and vertigo. drugs.com

Sulpiride is a substituted benzamide (B126) antipsychotic drug. 1mg.com The racemic form contains both the (S) and (R) enantiomers. The synthesis of the pure active enantiomer, Levosulpiride, relies on the use of the chiral amine this compound to ensure the correct stereochemistry in the final drug molecule. 1mg.comdrugs.com

Levosulpiride is marketed globally under numerous brand names, including Dislep, Sulpepta, Levopraid, Lesuride, and Levazeo, among others. wikipedia.orgdrugs.commedindia.netnih.govnih.gov

Dopamine D2 Receptor Imaging Agents (e.g., (S)-123I-IBZM)

Beyond therapeutic applications, this compound is a key precursor in the synthesis of diagnostic imaging agents. It is used to produce (S)-123I-IBZM (Iodobenzamide), a radiolabeled ligand with a high affinity for dopamine D2 receptors in the brain. The synthesis involves the reaction of (S)-2-aminomethyl-1-ethylpyrrolidine with an activated benzoic acid derivative. The resulting compound, labeled with the radioisotope Iodine-123, is used in Single Photon Emission Computed Tomography (SPECT) to study the dopamine D2 receptor system, which is important for research into neurological and psychiatric conditions.

Chiral 3-Nitro-1,2-Dihydroquinoline

Chiral 3-nitro-1,2-dihydroquinolines are significant molecular scaffolds found in various biologically and pharmaceutically important molecules. nih.govnih.gov Their asymmetric synthesis is a key area of research in organic chemistry. One prominent method for their construction is the organocatalytic domino aza-Michael-Henry reaction. researchgate.net This type of reaction involves the coupling of a nitroalkane with a carbonyl group. researchgate.net

In a representative synthesis, 2-aminobenzaldehydes react with nitroolefins in a one-pot procedure. nih.gov This transformation is often facilitated by chiral primary amine-based organocatalysts, such as those derived from thiourea (B124793). nih.govnih.gov The reaction proceeds smoothly under mild conditions to afford a variety of 3-nitro-1,2-dihydroquinolines in moderate to high yields and with good enantioselectivity, reaching up to 90% enantiomeric excess (ee). nih.govnih.gov While catalysts like primary amine thioureas are explicitly mentioned, the underlying principle involves using a chiral amine to control the stereochemical outcome of the reaction.

The general success of this reaction highlights the utility of bifunctional organocatalysts in promoting domino reactions to build complex chiral molecules efficiently. nih.gov The following table shows representative results for the synthesis of 3-nitro-1,2-dihydroquinolines using an organocatalytic domino reaction, demonstrating the effectiveness of this strategy.

Representative Yields in the Organocatalytic Synthesis of 3-Nitro-1,2-Dihydroquinolines

| Entry | Nitroolefin Substituent (R) | Product | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Phenyl | 2-Phenyl-3-nitro-1,2-dihydroquinoline | 85 | 88 |

| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-nitro-1,2-dihydroquinoline | 99 | 85 |

| 3 | 4-Methylphenyl | 2-(4-Methylphenyl)-3-nitro-1,2-dihydroquinoline | 78 | 86 |

| 4 | 2-Naphthyl | 2-(Naphthalen-2-yl)-3-nitro-1,2-dihydroquinoline | 94 | 90 |

| 5 | Thiophen-2-yl | 2-(Thiophen-2-yl)-3-nitro-1,2-dihydroquinoline | 89 | 82 |

Source: Data adapted from enantioselective aza-Michael-Henry domino reactions reported in literature. sci-hub.catnih.gov

Mechanism of Action in Pharmaceutical Synthesis

The utility of this compound in pharmaceutical synthesis stems from its role as a chiral building block and its function in asymmetric catalysis. researchgate.net The mechanism of action is dependent on the specific reaction, but it generally operates by influencing the stereochemical pathway of a transformation to yield an enantiomerically enriched product. researchgate.netresearchgate.net

In organocatalysis, amine-catalyzed enantioselective transformations often rely on the formation of chiral enamine or unsaturated iminium intermediates. nih.govnih.gov When this compound or a similar chiral primary amine catalyst reacts with a carbonyl compound (like an aldehyde or ketone), it can form a chiral enamine or, in the presence of an α,β-unsaturated system, a chiral iminium ion. nih.govnii.ac.jp

A key mechanism is dual activation, where the catalyst engages with both the nucleophile and the electrophile. nih.gov For instance, in the aza-Michael-Henry domino reaction for synthesizing 3-nitro-1,2-dihydroquinolines, a primary amine catalyst can form an iminium ion with the 2-aminobenzaldehyde (B1207257). nih.govnih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack. sci-hub.cat Simultaneously, another functional group on the catalyst, such as a thiourea or another amine group, can act as a hydrogen-bond donor, activating the nitroolefin electrophile. nih.gov

This cooperative action, where the chiral catalyst forms a transient, stereochemically defined intermediate (the enamine or iminium ion), effectively shields one face of the molecule. This forces the electrophile to approach from the less hindered side, thereby directing the formation of one specific stereoisomer. nih.gov The rigidity of the pyrrolidine (B122466) ring helps to create a well-defined chiral environment around the reactive center, enhancing the enantioselectivity of the reaction. researchgate.net

Asymmetric Catalysis and Enantioselectivity Enhancement

This compound is a chiral amine that serves as a versatile building block in the synthesis of pharmaceuticals and fine chemicals. chemimpex.comalfachemic.com Its significance in asymmetric catalysis stems from its ability to act as a chiral ligand, influencing the stereochemical outcome of reactions to favor the formation of one enantiomer over the other. chemimpex.comguidechem.com This property is crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. chemimpex.com The pyrrolidine ring in its structure provides a rigid and stable framework, which contributes to its effectiveness in enhancing enantioselectivity. guidechem.com

Chiral Bifunctional Organocatalysis

As a proline-based organocatalyst, this compound has been investigated for its utility in several powerful asymmetric transformations. Organocatalysis, a form of catalysis that uses small organic molecules to accelerate chemical reactions, has gained significant traction as a key pillar of asymmetric synthesis, alongside metal-based catalysis and biocatalysis. beilstein-journals.org Bifunctional organocatalysts, in particular, possess two distinct functional groups that can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to highly organized transition states and enhanced stereocontrol.

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.org Its asymmetric variant is a powerful tool for synthesizing enantiomerically enriched β-nitro alcohols, which are valuable precursors to important molecules like β-amino alcohols. nih.gov While specific studies detailing the use of this compound in asymmetric Henry reactions are not extensively documented in the provided results, its structural similarity to other proline-based catalysts suggests its potential in this area. beilstein-journals.org The development of efficient catalysts for this reaction remains a significant area of research. nih.govbeilstein-journals.org

The aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. commonorganicchemistry.com This reaction is a fundamental method for forming C-N bonds and is widely used in the synthesis of nitrogen-containing bioactive compounds. researchgate.net Research has demonstrated the effectiveness of this compound in promoting aza-Michael reactions, highlighting its utility in synthetic organic chemistry. The reaction can be part of a cascade sequence, leading to the formation of complex molecular architectures. nih.gov

A significant application of this compound is in promoting asymmetric aza-Michael-Henry cascade reactions. researchgate.net This tandem reaction sequence combines the aza-Michael addition with a subsequent Henry reaction, allowing for the rapid construction of complex, chiral molecules from simple starting materials. researchgate.net In a notable study, a heterogeneous catalyst created by immobilizing this compound on a solid support was used to catalyze the reaction between 2-aminobenzaldehyde and β-nitrostyrene. researchgate.netresearchgate.net This process yielded chiral 3-nitro-1,2-dihydroquinolines with high efficiency. researchgate.net

Table 1: Performance in Aza-Michael-Henry Cascade Reaction

| Parameter | Value |

|---|---|

| Final Product | Chiral 3-Nitro-1,2-Dihydroquinoline |

| Yield | 85% researchgate.net |

| Enantiomeric Excess (ee) | 98% researchgate.net |

Heterogeneous Asymmetric Catalysis

To enhance catalyst recoverability and reusability, a key principle of green chemistry, homogeneous catalysts like this compound can be immobilized on solid supports. researchgate.netfrontiersin.org This transforms them into heterogeneous catalysts, which can be easily separated from the reaction mixture by simple filtration or centrifugation. researchgate.netresearchgate.net Mesoporous silica (B1680970) materials, such as SBA-15, are often used as supports due to their high surface area, ordered structure, and large pore volume. researchgate.net

Researchers have successfully immobilized this compound onto the surface of mesoporous silica SBA-15. researchgate.netresearchgate.net This functionalized material acts as a heterogeneous bifunctional catalyst. researchgate.net The immobilization process typically involves modifying the SBA-15 surface with functional groups that can form a covalent bond with the chiral amine. researchgate.netnih.gov

This immobilized catalyst has been shown to be highly effective and robust. In the asymmetric aza-Michael-Henry cascade reaction between 2-aminobenzaldehyde and β-nitrostyrolene, the SBA-15-immobilized catalyst could be recovered and reused for at least five cycles without a significant loss in its catalytic activity or enantioselectivity. researchgate.net Characterization of the reused catalyst confirmed that its ordered mesoporous structure was maintained, and there was almost no leaching of the chiral amine from the support. researchgate.net

Table 2: Properties of SBA-15 Immobilized Catalyst

| Property | Observation |

|---|---|

| Reusability | Maintained catalytic performance after five runs researchgate.net |

| Leaching | Almost no leaching of the amine was observed researchgate.net |

Synergistic Effects of Amine Sites and Silanol (B1196071) Groups

When this compound is immobilized on silica, the catalytic activity is not solely due to the amine functional groups. A synergistic effect between the grafted amine sites and the remaining silanol groups on the MCM-41 surface can significantly enhance catalytic performance. mdpi.com The silanol groups can act as Brønsted acids, co-activating the substrates through hydrogen bonding. researchgate.net For example, in the Michael addition of a ketone to a nitroolefin, a silanol group could activate the nitroolefin, making it more electrophilic and thus more susceptible to attack by the enamine intermediate formed from the ketone and the immobilized amine catalyst. This cooperative catalysis can lead to higher reaction rates and selectivities. mdpi.com

Confinement Effects and Selectivity

The well-defined, uniform pores of MCM-41 can impose steric constraints on the reactants and transition states, a phenomenon known as the confinement effect. mdpi.com This effect can play a crucial role in determining the selectivity of a catalyzed reaction. mdpi.com By restricting the available space, the chiral environment created by the immobilized this compound within the nanopores can be more pronounced, leading to enhanced stereoselectivity compared to the reaction in a homogeneous solution. The matching of the pore size to the size of the reacting molecules can be a key factor in optimizing the selectivity of the catalyst. capes.gov.br

Preferred Molecular Orientations and Reaction Pathways

The confinement within the pores of MCM-41 can also lead to preferred molecular orientations of the reactants relative to the immobilized catalyst. mdpi.com This pre-organization of the substrates can lower the activation energy for the desired reaction pathway and disfavor competing pathways. The specific orientation will be a result of a combination of factors, including the shape of the pore, the structure of the catalyst, and the interactions between the substrates and the catalyst/support (e.g., hydrogen bonding with silanol groups). This can lead to a more ordered transition state and, consequently, higher selectivity.

Metal Complex Catalysis

In addition to its role in organocatalysis, this compound is an excellent chiral ligand for various transition metals. The two nitrogen atoms can chelate to a metal center, forming a stable chiral complex that can catalyze a range of asymmetric transformations.

Palladium Complexes as Ligands

This compound can be used as a chiral ligand in palladium-catalyzed reactions, such as the asymmetric allylic alkylation (AAA). In this reaction, a palladium catalyst activates an allylic substrate, which is then attacked by a nucleophile. The use of a chiral ligand, such as this compound, can control the stereochemistry of the newly formed carbon-carbon bond, leading to enantioenriched products. nih.govrsc.org The development of chiral ligands is crucial for the success of these reactions, and chiral diamines are a well-established class of ligands for this purpose. chemrxiv.org

Rhodium Complexes in Asymmetric Hydrogenation

Rhodium complexes bearing chiral ligands are widely used for the asymmetric hydrogenation of prochiral olefins to produce chiral products with high enantiomeric excess. Chiral diamines can be effective ligands in these transformations.

Below is a table with representative data for the rhodium-catalyzed asymmetric hydrogenation of a cinnamic acid derivative with a chiral ligand, illustrating the potential performance of such a system.

| Substrate | Catalyst System | Solvent | H₂ Pressure | Temperature | Yield (%) | ee (%) |

| Methyl (Z)-2-acetamido-cinnamate | [Rh(COD)₂]BF₄ / Chiral Diamine Ligand | Methanol | 1 atm | Room Temp. | >99 | 95 |

| (E)-(α)-phenylcinnamic acid | [Rh(COD)₂]BF₄ / Chiral Diamine Ligand | Toluene | 10 atm | 25°C | 98 | 92 |

Table 2: Representative data for the rhodium-catalyzed asymmetric hydrogenation of cinnamic acid derivatives with a chiral diamine ligand. Data is representative of the potential performance of this type of catalytic system.

Catalytic Applications of S 2 Aminomethyl 1 Ethylpyrrolidine

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral diamine that has found application as a ligand in the field of asymmetric catalysis. nih.gov Its structure, featuring a pyrrolidine (B122466) ring, provides a rigid backbone which is often beneficial for achieving high stereoselectivity in chemical reactions. nih.gov This compound is recognized as a proline-based organocatalyst and has been explored for its potential in various asymmetric transformations. tcichemicals.com

Asymmetric Hydrogenation

Asymmetric hydrogenation is a crucial process in modern synthetic chemistry, enabling the stereoselective synthesis of chiral compounds. Chiral ligands play a pivotal role in this process by coordinating with a metal catalyst and creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other. wikipedia.orgnih.gov Pyrrolidine-containing ligands, in particular, have been successfully utilized in a variety of asymmetric hydrogenation reactions. nih.gov

The enantioselective hydrogenation of α-ketoesters is a significant transformation as it produces optically active α-hydroxy esters, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. rsc.orgresearchgate.net

The enantioselective hydrogenation of methyl benzoylformate yields methyl mandelate, a key intermediate for various pharmaceutical products. The scientific literature details numerous studies on the asymmetric hydrogenation of this and similar α-ketoesters using various chiral catalysts and ligands. rsc.orgresearchgate.net

Research in the field has more broadly focused on other catalytic systems for the hydrogenation of methyl benzoylformate, often employing different chiral modifiers. For instance, studies have explored the use of cinchonine (B1669041) on silver electrodes and modified platinum catalysts to achieve enantioselectivity in this reaction. rsc.orgresearchgate.net

The general application of pyrrolidine-based ligands in asymmetric hydrogenation is well-established, with various derivatives being employed to achieve high levels of enantioselectivity in the reduction of different substrates. nih.gov However, the specific catalytic performance of this compound in the context of methyl benzoylformate hydrogenation remains an area for potential future investigation.

Analytical Methodologies and Stereochemical Characterization

Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is critical, as the biological and chemical activity of chiral compounds can differ significantly between enantiomers. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for separating and quantifying the enantiomers of 2-Aminomethyl-1-ethylpyrrolidine. researchgate.nettpcj.org The development of a robust HPLC method often involves pre-column derivatization, the use of a chiral stationary phase, and optimization of the mobile phase. researchgate.netunirioja.es

To facilitate chiral separation and enhance detection, this compound is often derivatized before analysis. researchgate.netactascientific.com This process involves reacting the amine with a suitable derivatizing agent to form diastereomers that can be separated on a chiral column. nih.gov

A common derivatization agent is 4-nitrobenzoic acid. researchgate.netunirioja.es The reaction of (rac)-2-(aminomethyl)-1-ethylpyrrolidine with 4-nitrobenzoic acid results in the formation of amide derivatives. researchgate.netresearchgate.net This pre-column derivatization is essential for achieving enantioseparation due to the creation of enantiospecific interactions such as dipole-dipole interactions and hydrogen bonds. researchgate.net Other derivatizing agents that can be used for primary and secondary amines include phenyl isothiocyanate (PITC), fluorescamine, and 9-fluorenylmethyl-chloroformate (FMOC). actascientific.comcreative-proteomics.com

The separation of the derivatized enantiomers is achieved using a chiral stationary phase (CSP). eijppr.com The choice of CSP is critical for effective chiral recognition. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a variety of chiral compounds. csfarmacie.cz

For the analysis of derivatized 2-Aminomethyl-1-ethylpyrrolidine, the Chiralcel OD-H column, which is a cellulose-based CSP, has proven to be effective. researchgate.netunirioja.es This column allows for the baseline separation of the enantiomeric derivatives. researchgate.net The chiral recognition mechanism of such CSPs involves the formation of transient diastereomeric complexes with the analytes, leading to different retention times. eijppr.com

The composition of the mobile phase significantly influences the retention and resolution of the enantiomers. tpcj.orgmastelf.com For the separation of derivatized 2-Aminomethyl-1-ethylpyrrolidine on a Chiralcel OD-H column, a mobile phase consisting of n-hexane and ethanol (B145695) is typically used. researchgate.netunirioja.es

The addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase is often necessary to improve peak shape and reduce tailing, especially when analyzing basic compounds like amines. researchgate.net The concentration of the organic modifier (e.g., ethanol) and the additive (e.g., TEA) are optimized to achieve the best separation. For instance, a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine has been successfully used. researchgate.netunirioja.es

Following separation by HPLC, the enantiomers are detected using various methods. Ultraviolet (UV) detection is commonly employed, especially when the derivatizing agent introduces a chromophore into the analyte molecule. researchgate.net For the 4-nitrobenzoic acid derivatives of 2-Aminomethyl-1-ethylpyrrolidine, UV detection is typically set at 254 nm. researchgate.netunirioja.es

In addition to UV detection, an online optical rotation (OR) detector can be used. researchgate.netunirioja.es This provides information about the chiroptical properties of the separated enantiomers, confirming their identity and elution order.

A summary of the optimized HPLC method parameters is presented in the table below. researchgate.netunirioja.es

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm and Optical Rotation (OR) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiopurity Monitoring

While HPLC is a primary tool, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for monitoring the enantiopurity of this compound. This technique is particularly useful for analyzing volatile compounds. The compound itself has a boiling point of 50-52 °C, making it amenable to GC analysis. sigmaaldrich.com For GC-MS analysis, derivatization may also be necessary to improve volatility and chromatographic separation on a chiral GC column.

Structural Elucidation and Characterization

The definitive identification and stereochemical validation of this compound and its derivatives rely on a suite of advanced analytical methodologies. These techniques are crucial for confirming the molecular structure, assessing purity, and understanding the compound's behavior, particularly when it functions as a ligand in complex catalytic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and structure of the compound and its derivatives. researchgate.nettcichemicals.com For the parent compound, key proton (¹H) NMR signals include those for the ethyl group's methyl and methylene (B1212753) protons, the protons of the pyrrolidine (B122466) ring, and the protons of the aminomethyl group.

Table 1: Key ¹H NMR Signals for this compound

| Proton Group | Typical Chemical Shift (δ, ppm) |

| Ethyl Group (CH₂CH₃ ) | 1.3–1.5 |

| Pyrrolidine Ring Protons | 2.5–3.0 |

| Aminomethyl Group (CH₂NH₂) | 3.2 |

| Data sourced from representative analytical data. |

When this compound is used as a ligand in a heterogeneous catalyst, its structure and interaction with the support material can be investigated using solid-state NMR (ssNMR). researchgate.net This technique is essential for characterizing catalysts immobilized on surfaces like mesoporous silica (B1680970). researchgate.netcore.ac.uk By analyzing the NMR spectra of various nuclei such as ¹H, ¹³C, and ²⁹Si, researchers can elucidate the structure of the anchored catalyst. researchgate.net

For instance, in studies of immobilized platinum-phosphine complexes, which serve as analogs for systems potentially involving chiral amine ligands, ssNMR is used to probe the coordination environment of the metal center. core.ac.ukrsc.org Room temperature ¹H ssNMR spectra can reveal diagnostic signals, such as those from metal hydrides, which indicate that the complex has undergone oxidative addition to the support surface, forming bonds with surface oxygen atoms. rsc.orgresearchgate.net The chemical shifts and coupling constants obtained from ssNMR are sensitive indicators of the catalyst's oxidation state and coordination number. rsc.orgresearchgate.net

The inherent low sensitivity of NMR can be a significant challenge, especially when analyzing low-concentration species like surface-immobilized catalysts or active pharmaceutical ingredients (APIs) in formulations. nih.govethz.ch Dynamic Nuclear Polarization (DNP) is a powerful hyperpolarization technique developed to overcome this limitation by dramatically enhancing NMR signal intensities. nih.gov The DNP process involves transferring the high polarization of unpaired electron spins from a stable radical (a polarizing agent) to the surrounding nuclear spins at very low temperatures (around 100 K). nih.gov

DNP-enhanced ssNMR has proven invaluable for the atomic-level characterization of complex systems. ethz.ch In the context of surface-immobilized catalysts, DNP enables sophisticated correlation experiments, such as ³¹P{¹⁹⁵Pt} correlations for platinum complexes, which would otherwise be impractical. rsc.orgresearchgate.net These experiments allow for the precise measurement of key parameters like J-coupling constants and chemical shift (CS) tensors, providing deep insights into the structure and bonding of the surface species. rsc.orgresearchgate.net This enhanced sensitivity makes it possible to study the API within a pharmaceutical tablet, identifying its physical form (e.g., amorphous) and its interactions with excipients. ethz.ch

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to confirm the presence of specific functional groups within a molecule. For this compound and its related compounds, IR spectroscopy provides verification of the molecular structure. chemicalbook.comgoogle.com The analysis of the IR absorption spectrum allows for the identification of characteristic vibrations, such as N-H stretching from the amine group and C-H stretching from the alkyl portions of the pyrrolidine ring and ethyl group. The consistency of a sample's IR spectrum with that of a known standard is a reliable method for identity confirmation. google.com Furthermore, derivatization of the amine group, for example with ninhydrin, can produce colored products whose absorbance can be measured for quantitative analysis in chromatographic methods. researchgate.net

X-ray Crystallography of Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. When this compound acts as a ligand, it can form crystalline complexes with various metals. The analysis of these crystals provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

A significant challenge in the crystallography of metal complexes is the potential for the metal's oxidation state to change during the experiment due to X-ray radiation damage. nih.govstanford.edu This is particularly relevant for transition metals that can exist in multiple oxidation states. nih.gov Studies have shown that the X-ray dose can reduce metal ions, altering the very structure being investigated. stanford.edu Therefore, careful experimental design, including data collection at cryogenic temperatures (e.g., 10 K), is often necessary to mitigate this damage. stanford.edu

Palladium complexes are of significant interest in catalysis. X-ray crystallography of palladium(II) complexes, for which this compound could serve as a ligand, typically reveals a square-planar geometry around the palladium center. rsc.org

Table 2: Example Crystal Data for a Palladium(II) Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| bis(6-amino-1,3-dimethyl-5-phenylazouracilato)palladium(II) | Monoclinic | P2₁/c | 7.404 | 9.537 | 17.420 | 99.38 | rsc.org |

| This table presents crystallographic data for a representative palladium(II) complex to illustrate the type of information obtained via X-ray diffraction. |

Polymorphism in Rhodium Complexes

The phenomenon of polymorphism, where a chemical compound exists in more than one crystalline form, has been observed in rhodium complexes incorporating the chiral ligand this compound. Specifically, the complex this compound-κN²,N'rhodium(I) trifluoromethanesulfonate (B1224126) has been identified to exist in at least two distinct polymorphic forms. The structural differences between these polymorphs are primarily attributed to variations in the close-packing of the individual ions within the crystal lattice.

The first polymorph was identified and characterized in 2003. researchgate.net Shortly thereafter, a second polymorph of the same complex was discovered and its structure was determined at a temperature of 180 K. researchgate.net This second form crystallizes in the orthorhombic space group C222₁ and its structure reveals specific packing arrangements of the ions. researchgate.net

The existence of these polymorphic forms highlights the influence of crystallization conditions on the solid-state structure of these rhodium complexes. The characterization of distinct polymorphs is crucial as different crystalline forms can exhibit varying physical properties, which may, in turn, influence their catalytic activity and stability.

Crystallographic Data for the Polymorphs of [Rh(C₈H₁₂)(C₇H₁₆N₂)]CF₃SO₃

The following table summarizes the key crystallographic data for the two known polymorphs of this compound-κN²,N'rhodium(I) trifluoromethanesulfonate.

| Parameter | Polymorph I | Polymorph II |

| Publication | Helvetica Chimica Acta, 2003 , 86, 1753-1759 researchgate.net | Acta Crystallographica Section E, 2003 , 59, m1091-m1093 researchgate.net |

| Temperature (K) | Not specified in abstract | 180 researchgate.net |

| Crystal System | Not specified in abstract | Orthorhombic researchgate.net |

| Space Group | Not specified in abstract | C222₁ researchgate.net |

Further detailed crystallographic parameters for Polymorph I were not available in the immediate search results.

Theoretical and Mechanistic Studies

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry provides a powerful lens for examining the structural and electronic properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. Techniques such as Density Functional Theory (DFT) are instrumental in predicting molecular geometries, reaction energies, and spectroscopic properties. nih.gov While specific DFT studies exclusively on this molecule are not extensively detailed in the literature, its properties can be computed, and its reactivity can be modeled. nih.govnih.gov

DFT calculations have been successfully applied to understand the mechanisms of reactions involving related pyrrolidine (B122466) structures. For instance, DFT has been used to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, which proceeds through the formation of 1,4-biradical intermediates. researchgate.net These studies demonstrate that the rate-determining step can be the release of N₂ from a diazene (B1210634) intermediate to form a biradical, and the stereochemical outcome is determined by the subsequent barrierless collapse of this intermediate. researchgate.net Such computational approaches are crucial for predicting reaction feasibility, understanding stereochemical control, and designing novel synthetic pathways. nih.govresearchgate.net

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | nih.gov |

| Molecular Weight | 128.22 g/mol | nih.gov |

| XLogP3-AA | 0.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | pharmacompass.com |

| Hydrogen Bond Acceptor Count | 2 | pharmacompass.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Topological Polar Surface Area | 29.3 Ų | nih.gov |

This interactive table summarizes key computed descriptors for the molecule.

Reaction Mechanism Investigations

The mechanisms of reactions to synthesize or modify this compound are of significant industrial and academic interest. One documented method is the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine. google.com

The mechanism for this cathodic reaction is as follows: C₇H₁₂N₂O₂ + 8e⁻ + 8H⁺ → C₇H₁₆N₂ + 2H₂O

In this process, the nitro group of 1-ethyl-2-nitromethylenepyrrolidine is reduced at a copper cathode under neutral to basic conditions. google.comprepchem.com This electrochemical process is advantageous as it avoids the need for expensive metal catalysts like Raney nickel and can achieve high yields of over 90%. google.com

Additionally, derivatization reactions of the primary amine group have been investigated. For example, the synthesis of benzenesulfonamides involves the reaction of the aminomethyl group with an aryl sulfonyl chloride in the presence of a base like pyridine. researchgate.net The mechanism is a nucleophilic attack by the nitrogen atom of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and formation of a stable sulfonamide bond. researchgate.net

Stereoselectivity Mechanisms in Asymmetric Reactions

The stereochemistry of this compound is central to its utility, particularly as a chiral building block or ligand in asymmetric synthesis. guidechem.comtcichemicals.com The mechanisms that control stereoselectivity are therefore a critical area of study.

A notable strategy for the asymmetric synthesis of related substituted pyrrolidines employs a "memory of chirality" (MOC) approach. nih.govlookchem.com This mechanism is used in the intramolecular Sₙ2' reaction of α-amino ester enolates. nih.govlookchem.com The key principle is that the chirality of the starting amino acid is temporarily stored in a transient, axially chiral enolate intermediate. This dynamic axial chirality controls the facial selectivity of the subsequent intramolecular alkylation, allowing the construction of new stereocenters with high diastereoselectivity and enantioselectivity. lookchem.com This method effectively transfers the stereochemical information from a single chiral center in the substrate to the newly formed stereochemically enriched pyrrolidine ring. nih.govlookchem.com

Analogs and Derivatives of S 2 Aminomethyl 1 Ethylpyrrolidine in Research

Structural Analogs with Varying Substituents

The core structure of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, featuring a pyrrolidine (B122466) ring with an aminomethyl group at the 2-position and an ethyl group at the 1-position, has been systematically modified to create a range of structural analogs. These modifications primarily involve altering the substituents on the pyrrolidine ring and the amine, leading to compounds with different steric and electronic properties.

Research has explored analogs where the ethyl group on the nitrogen atom is replaced with other alkyl groups. For instance, (1-Methylpyrrolidin-2-yl)methanamine, an analog with a methyl group instead of an ethyl group, exhibits reduced steric bulk and altered hydrophobicity, which can influence its binding affinity and reactivity.

Derivatives have also been synthesized by modifying the aminomethyl group. The synthesis of benzenesulfonamides and benzamides from (rac)-2-(aminomethyl)-1-ethylpyrrolidine has been reported, demonstrating the reactivity of the primary amine and its potential for creating compounds with varied functionalities. researchgate.net These derivatization reactions typically involve reacting the amine with an aryl sulfonyl chloride or a similar acylating agent. researchgate.net

The following interactive table provides a summary of key structural analogs of this compound and their notable characteristics.

| Compound Name | CAS Number | Key Substituent Variation | Significance/Application |

| (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine | 22795-97-7 | (R)-enantiomer | Used in comparative studies to understand stereospecific interactions. |

| (1-Methylpyrrolidin-2-yl)methanamine | 26171-06-2 | 1-Methyl group | Reduced steric hindrance compared to the 1-ethyl analog. |

| N-Aryl-pyrrolidines | Various | N-aryl group | Synthesized via intramolecular Michael addition for potential biological activities. tandfonline.com |

| Pyrrolidine-2,5-dione-acetamides | Various | Fused acetamide (B32628) and other groups | Investigated for anticonvulsant properties. nih.gov |

Comparison of Enantiomeric Forms (S vs. R) in Specific Applications

The stereochemistry of 2-Aminomethyl-1-ethylpyrrolidine is a critical determinant of its biological activity and efficacy in asymmetric catalysis. The (S)- and (R)-enantiomers, while chemically identical in an achiral environment, often exhibit significant differences in their interactions with chiral molecules such as biological receptors and substrates in catalytic reactions.

In pharmaceutical research, the (S)-enantiomer is a key intermediate in the synthesis of several neuroleptic agents, including [¹⁴C]remoxipride and [¹⁴C]raclopride, which are dopamine (B1211576) D2 receptor antagonists. It is also a precursor for (S)-123I-IBZM, a radioligand used in PET imaging of dopamine D2 receptors. The specific (S)-configuration is often crucial for achieving the desired receptor selectivity and pharmacological effect.

Conversely, studies have also investigated the biological properties of the (R)-enantiomer. For example, research into pain management has shown that both (S) and (R) enantiomers can block opioid receptors, suggesting that in this specific application, chirality may not be the dominant factor in their analgesic properties. This highlights the importance of empirical investigation for each specific application.

The separation of these enantiomers is a significant area of research. High-performance liquid chromatography (HPLC) methods using chiral stationary phases, such as Chiralcel OD-H, have been developed to effectively resolve the (R) and (S) forms. The development of such analytical techniques is essential for ensuring the enantiomeric purity of starting materials and final products in drug development. researchgate.net

The following interactive table summarizes comparative findings for the (S) and (R) enantiomers in different research contexts.

| Application | Enantiomer | Key Finding |

| Dopamine D2 Receptor Ligands | (S) | Essential for the synthesis of potent antagonists like remoxipride (B1679305) and raclopride. |

| Opioid Receptor Blockade | (S) and (R) | Both enantiomers demonstrated the ability to block opioid receptors. |

| Asymmetric Catalysis | (S) | Utilized as a chiral building block to induce stereoselectivity in chemical reactions. guidechem.com |

| Antimalarial Activity | Derivatives of both | Derivatives of both enantiomers have shown activity against P. falciparum. |

Related Pyrrolidine and Amine Derivatives in Chemical Research

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and organic synthesis due to its unique three-dimensional structure and its presence in numerous natural products and pharmaceuticals. nih.govresearchgate.net It is a five-membered nitrogen-containing heterocycle that can adopt non-planar conformations, allowing for a thorough exploration of three-dimensional chemical space. nih.govresearchgate.net

A vast number of pyrrolidine derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org For example, pyrrolidine-containing compounds have been designed as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. frontiersin.org The versatility of the pyrrolidine scaffold allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with distinct biological profiles. nih.gov

The synthesis of these derivatives often involves multicomponent reactions, which are efficient methods for generating molecular complexity from simple starting materials. tandfonline.com For instance, the [3+2] cycloaddition reaction between an azomethine ylide and an olefin is a powerful tool for constructing the pyrrolidine ring. nih.gov

Furthermore, amine derivatives, in general, are a cornerstone of chemical research, participating in a wide array of reactions and serving as crucial components of many functional molecules. The primary amine group in compounds like this compound is a key functional handle for derivatization, allowing for its incorporation into larger and more complex molecular architectures.

The following table lists some classes of related pyrrolidine and amine derivatives and their areas of research.

| Derivative Class | Area of Research | Example Application |

| Prolinamides | Organocatalysis | Enantioselective aldol (B89426) and Michael reactions. mdpi.com |

| Spiro-pyrrolidines | Medicinal Chemistry | Synthesis of compounds with potential therapeutic activities. tandfonline.com |

| Pyrrolidine-alkaloids | Natural Product Chemistry | Isolation and synthesis of biologically active natural products. frontiersin.org |

| Fused Pyrrolidines | Drug Discovery | Development of novel therapeutic agents with complex ring systems. frontiersin.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, and how can enantiomeric purity be optimized?

- Methodology : The compound is typically synthesized via asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or transition metal catalysts (e.g., Ru-based) can enhance enantioselectivity. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical to achieving >97% purity, as noted in technical specifications .

- Key Parameters : Monitor reaction temperature (20–25°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst loading (1–5 mol%) to minimize racemization .

Q. How should researchers characterize the compound's chiral purity and structural integrity?

- Analytical Techniques :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase .

- Polarimetry : Specific rotation [α]D²⁵ = -15° to -18° (c = 1 in ethanol) .

- NMR : Key signals include δ 1.3–1.5 ppm (CH₂CH₃), δ 2.5–3.0 ppm (pyrrolidine ring protons), and δ 3.2 ppm (aminomethyl group) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Classified as a flammable liquid (UN 1993, Hazard Class 3). Use explosion-proof equipment, avoid open flames, and store at ≤25°C in amber glass bottles under nitrogen .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Always consult safety data sheets (SDS) for region-specific guidelines .

Advanced Research Questions

Q. How can researchers design experiments to study its coordination chemistry with transition metals?

- Experimental Design :

- Ligand Screening : Test Cu(II), Ni(II), or Co(II) salts in anhydrous THF or acetonitrile. Monitor complex formation via UV-Vis (λ = 450–600 nm for d-d transitions) and EPR spectroscopy .

- Structural Analysis : Use single-crystal X-ray diffraction to confirm octahedral geometry and ligand denticity. Compare bond lengths (e.g., M–N ≈ 2.0–2.2 Å) to DFT calculations .

Q. How can discrepancies in reported specific rotation values be resolved?

- Data Contradiction Analysis : Variations in [α]D values may arise from solvent polarity (ethanol vs. methanol), concentration (0.5–2.0 g/100 mL), or impurities. Validate measurements using NIST-certified polarimeters and cross-reference with published databases (e.g., Reaxys RN 22795-99-9) .

- Table : Comparison of Reported Specific Rotations

| Solvent | [α]D²⁵ | Source |

|---|---|---|

| Ethanol | -17.5° | |

| Methanol | -16.8° |

Q. What strategies mitigate racemization during derivatization reactions?

- Racemization Prevention :

- Low-Temperature Reactions : Conduct acylations or alkylations at -20°C to slow bond rotation .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine group during functionalization. Monitor enantiopurity via real-time chiral GC-MS .

Data Integrity and Reproducibility

Q. How can researchers validate synthetic yields and purity across laboratories?

- Interlab Protocols :

- Yield Reporting : Standardize reaction scales (1–5 g) and solvent evaporation methods (rotary evaporation under reduced pressure) .

- Purity Certification : Use independent analytical services (e.g., ISO 17025-accredited labs) for GC-MS and elemental analysis (C, H, N ±0.3%) .

Q. What are the limitations of computational models for predicting its reactivity?

- Modeling Challenges :

- Conformational Flexibility : The pyrrolidine ring's puckering affects amine basicity (pKa ≈ 9.5–10.5). DFT methods (B3LYP/6-311+G(d,p)) may underestimate steric effects .

- Solvent Effects : Continuum solvation models (e.g., SMD) often fail to predict hydrogen-bonding interactions in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.